molecular formula C23H33N5O B6018586 1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine

1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B6018586
M. Wt: 395.5 g/mol
InChI Key: OQPIKYOKTMWHRQ-UHFFFAOYSA-N
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Description

1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine, also known as BPP, is an important compound in the field of medicinal chemistry. It is a piperazine derivative that has been extensively studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine is not fully understood. However, it is believed to act as an agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein trafficking. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to promote cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine is its high potency and selectivity for the sigma-1 receptor. This makes it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine. One area of research is the development of more potent and selective sigma-1 receptor agonists. This could lead to the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the role of the sigma-1 receptor in various cellular processes. This could lead to a better understanding of the sigma-1 receptor and its potential applications in medicine. Finally, the development of new methods for the synthesis and purification of this compound could improve its availability and make it more accessible for research purposes.
Conclusion
In conclusion, this compound is an important compound in the field of medicinal chemistry. It has potential applications in the treatment of various diseases and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective sigma-1 receptor agonists.

Synthesis Methods

The synthesis of 1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine involves the reaction of piperazine with 1-(1H-imidazol-2-ylmethyl)-3-piperidinylpropan-1-one and benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-benzyl-4-{3-[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]propanoyl}piperazine has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c29-23(28-15-13-26(14-16-28)17-20-5-2-1-3-6-20)9-8-21-7-4-12-27(18-21)19-22-24-10-11-25-22/h1-3,5-6,10-11,21H,4,7-9,12-19H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPIKYOKTMWHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC=CN2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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